molecular formula C19H18ClN3O2S B2714495 4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 301353-01-5

4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2714495
CAS No.: 301353-01-5
M. Wt: 387.88
InChI Key: HCJOTCYARCMICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
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Scientific Research Applications

Nematocidal Activity

A study focused on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which are structurally related to 4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide. These compounds showed significant nematocidal activities against Bursaphelenchus xylophilus, indicating potential as lead compounds for nematicide development. The study highlights the compounds' ability to decrease head swinging, body fluctuation, and bending frequency of B. xylophilus, alongside inhibiting respiration and causing fluid leakage, suggesting a promising avenue for agricultural pest control applications (Liu et al., 2022).

Anticancer Evaluation

Another line of research involved the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are related in structure to the compound of interest. These compounds were evaluated for their anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The study revealed that several derivatives displayed moderate to excellent anticancer activity, with some even surpassing the reference drug etoposide, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Agents

Research into the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, structurally akin to this compound, explored their potential as antimicrobial agents. The study highlights the formation of compounds with moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans. This suggests their utility in developing new antimicrobial treatments (Sah et al., 2014).

Synthesis and Evaluation for Antiviral Activity

A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which share a core structure with the compound , assessed their antiviral efficacy. The research showed that certain derivatives had anti-tobacco mosaic virus activity, providing a foundation for further exploration into their use as antiviral agents. This work emphasizes the potential of such compounds in contributing to the development of new antiviral drugs (Chen et al., 2010).

Properties

IUPAC Name

4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-3-12-25-14-10-8-13(9-11-14)17(24)21-19-23-22-18(26-19)15-6-4-5-7-16(15)20/h4-11H,2-3,12H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJOTCYARCMICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.